molecular formula C29H37ClN4O3 B610062 PF-CBP1 HCl

PF-CBP1 HCl

Numéro de catalogue: B610062
Poids moléculaire: 525.1 g/mol
Clé InChI: HFOZCHHWLMTUTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Scientific Research Applications

A. Inflammation Studies

  • PF-CBP1 hydrochloride has been shown to reduce the expression of key inflammatory cytokines, including IL-1β, IL-6, and IFN-β, in response to lipopolysaccharide (LPS) stimulation in macrophages . This property makes it a valuable tool for investigating anti-inflammatory therapies.

B. Neurological Research

  • The compound is being explored for its potential in treating neurodegenerative diseases. Its ability to downregulate RGS4 expression in cortical neurons suggests a role in modulating pathways associated with Parkinson's disease and epilepsy .

C. Cancer Research

  • Given its selective inhibition of CREBBP and p300, PF-CBP1 hydrochloride is also being investigated for its potential applications in cancer research, particularly in understanding how transcriptional regulation by these bromodomains can influence tumorigenesis and cancer progression .

Comparative Analysis with Other Bromodomain Inhibitors

Compound NameTarget BromodomainIC50 ValuesSelectivityNotes
PF-CBP1CREBBP/p300125 nM (CREBBP), 363 nM (p300)High (>100-fold over BRD4)Selective for CREB-binding protein; effective in reducing inflammatory cytokines
JQ1BET bromodomainsModerateModerateInhibits BRD4 but less selective for CREB-binding protein
I-BET762BET bromodomainsBroadBroadExhibits activity across multiple bromodomains
PFI-1BRD4LimitedLimitedSelective for BRD4 with minimal activity against CREB-binding protein

PF-CBP1 hydrochloride stands out due to its focused action on CREBBP and p300, making it particularly relevant for studies related to inflammation and neurodegeneration .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of PF-CBP1 hydrochloride in various experimental settings:

  • In Vitro Studies : Research has demonstrated that PF-CBP1 significantly reduces LPS-induced cytokine expression without cytotoxic effects on primary macrophages at concentrations up to 30 µM. This indicates its safety profile for potential therapeutic applications .
  • Neuronal Studies : In primary cortical neurons, treatment with PF-CBP1 resulted in downregulation of RGS4 mRNA levels at higher concentrations (10-fold IC50) after 24 hours, suggesting a targeted effect on neuroinflammatory pathways .

Mécanisme D'action

PF-CBP1 hydrochloride, also known as PF-CBP1 HCl, is a potent and highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP) and p300 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the bromodomains of CREBBP and EP300 . These are proteins that play a crucial role in gene expression and cellular function. The IC50 values for CREBBP and EP300 are 125 nM and 363 nM respectively .

Mode of Action

This compound acts by inhibiting the bromodomains of CREBBP and EP300 . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, which is a key process in the regulation of gene expression. By inhibiting these domains, this compound can modulate the transcriptional activity of these proteins .

Biochemical Pathways

The inhibition of CREBBP and EP300 by this compound affects several biochemical pathways. Notably, it modulates key inflammatory genes in primary macrophages . It also downregulates the expression of RGS4 in neurons, a target linked to Parkinson’s disease .

Pharmacokinetics

The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .

Result of Action

The inhibition of CREBBP and EP300 by this compound leads to a reduction in the expression of key inflammatory genes in primary macrophages . Additionally, it downregulates the expression of RGS4 in neurons . These effects suggest potential therapeutic applications for this compound in the treatment of inflammatory conditions and neurological disorders such as Parkinson’s disease .

Méthodes De Préparation

La synthèse du chlorhydrate de PF-CBP1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non divulguées publiquement.

Les méthodes de production industrielle du chlorhydrate de PF-CBP1 ne sont pas non plus largement disponibles dans le domaine public. Généralement, ces composés sont produits dans des installations spécialisées avec des mesures de contrôle de qualité strictes pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Le chlorhydrate de PF-CBP1 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les domaines bromodomaines. Le composé présente une forte sélectivité pour le domaine bromodomaine de la protéine de liaison au CREB par rapport aux autres domaines bromodomaines tels que BRD4 . Les réactifs et conditions courants utilisés dans ces réactions comprennent le DMSO comme solvant et des concentrations spécifiques du composé pour obtenir les effets inhibiteurs souhaités .

Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des domaines bromodomaines cibles, conduisant à une expression réduite des cytokines inflammatoires et d'autres protéines associées .

4. Applications de la recherche scientifique

Le chlorhydrate de PF-CBP1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes de ses applications notables :

5. Mécanisme d'action

Le chlorhydrate de PF-CBP1 exerce ses effets en inhibant sélectivement le domaine bromodomaine de la protéine de liaison au CREB (CBP BRD). Cette inhibition empêche la liaison du CBP aux résidus de lysine acétylés sur les histones, modulant ainsi l'expression des gènes . Le composé inhibe également les domaines bromodomaines EP300, influençant davantage la régulation des gènes .

Les cibles moléculaires du chlorhydrate de PF-CBP1 comprennent les domaines bromodomaines CREBBP et EP300, avec des effets en aval sur l'expression des cytokines inflammatoires et d'autres protéines associées . Les voies impliquées dans son mécanisme d'action sont principalement liées à la régulation épigénétique et à l'inflammation .

Activité Biologique

PF-CBP1 hydrochloride is a selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300, which are critical in transcriptional regulation through their interaction with acetylated lysine residues on histones and non-histone proteins. Understanding the biological activity of PF-CBP1 is essential for its potential therapeutic applications, particularly in inflammatory diseases and cancer.

PF-CBP1 functions primarily by inhibiting the bromodomain interactions of CBP and p300, which are implicated in various cellular processes, including gene expression and inflammatory responses. The compound has shown a strong selectivity profile, being 139-fold selective over BRD4 in biochemical assays and demonstrating significant inhibition of EP300 at low concentrations .

Cytotoxicity and Gene Expression Modulation

In vitro studies have demonstrated that PF-CBP1 exhibits low cytotoxicity in primary macrophages even at high concentrations (up to 30 mM). Notably, it does not induce cell death in these models, making it a promising candidate for therapeutic use . Additionally, PF-CBP1 has been shown to modulate key inflammatory genes:

  • IL-6 and IFN-β Expression : At a concentration of 10 µM, PF-CBP1 significantly reduced LPS-induced IL-6 and IFN-β expression levels. A decrease in IL-1β expression was also observed at a concentration of 3 µM .
  • RGS4 Expression in Neurons : PF-CBP1 downregulates RGS4 mRNA levels in rat primary cortical neurons, which is relevant to neurodegenerative diseases such as Parkinson's disease .

In Vivo Studies

Currently, there are no reported in vivo studies involving PF-CBP1 hydrochloride. The compound remains in preclinical development stages, indicating that further research is necessary to evaluate its efficacy and safety in animal models .

Data Summary

The following table summarizes the biological activity and selectivity profile of PF-CBP1 hydrochloride:

Parameter Value
Molecular Weight525.08 g/mol
IC50 for CREBBP Bromodomain125 nM
IC50 for p300 Bromodomain363 nM
Selectivity over BRD4139-fold
Cytotoxicity in MacrophagesNon-cytotoxic at ≤30 mM
Modulation of IL-6Decreased at 10 µM
Modulation of RGS4Decreased at 10-fold IC50

Case Studies and Research Findings

Research indicates that PF-CBP1 can effectively modulate inflammatory pathways without causing significant cytotoxic effects. This characteristic is particularly valuable for developing treatments targeting chronic inflammatory conditions or malignancies where CBP/p300 activity is dysregulated.

Example Case Study

In a controlled study using primary macrophages stimulated with LPS, PF-CBP1 demonstrated a clear dose-dependent reduction in pro-inflammatory cytokine production. This finding supports the hypothesis that bromodomain inhibitors can serve as effective anti-inflammatory agents by targeting specific transcriptional regulators involved in inflammation .

Propriétés

IUPAC Name

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZCHHWLMTUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-CBP1 hydrochloride
Reactant of Route 2
Reactant of Route 2
PF-CBP1 hydrochloride
Reactant of Route 3
PF-CBP1 hydrochloride
Reactant of Route 4
Reactant of Route 4
PF-CBP1 hydrochloride
Reactant of Route 5
Reactant of Route 5
PF-CBP1 hydrochloride
Reactant of Route 6
Reactant of Route 6
PF-CBP1 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.